molecular formula C10H17NO2 B14130087 2-(2-Oxopropyl)azepane-1-carbaldehyde CAS No. 89216-34-2

2-(2-Oxopropyl)azepane-1-carbaldehyde

Cat. No.: B14130087
CAS No.: 89216-34-2
M. Wt: 183.25 g/mol
InChI Key: ZTMKQVWANUAXMC-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)azepane-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)azepane-1-carbaldehyde can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation of suitable precursors. This method proceeds under mild conditions and offers a broad reaction scope . The reaction typically involves the use of palladium catalysts and ligands, with carbon dioxide as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)azepane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

2-(2-Oxopropyl)azepane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)azepane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and drug design .

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound, a seven-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.

    Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug molecules.

Uniqueness

2-(2-Oxopropyl)azepane-1-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its seven-membered ring structure offers a different spatial arrangement compared to piperidine and pyrrolidine, making it valuable in the design of novel compounds with unique biological activities .

Properties

CAS No.

89216-34-2

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(2-oxopropyl)azepane-1-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-9(13)7-10-5-3-2-4-6-11(10)8-12/h8,10H,2-7H2,1H3

InChI Key

ZTMKQVWANUAXMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCN1C=O

Origin of Product

United States

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